molecular formula C12H8N2O2 B1173106 Mikethren Yellow 3GL CAS No. 12227-51-9

Mikethren Yellow 3GL

Cat. No.: B1173106
CAS No.: 12227-51-9
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Description

It belongs to the Mikethren series, which includes dyes like Mikethren Black BBN and Mikethren Blue BC . The dyeing process involves reducing the dye in an alkaline medium (sodium hydroxide and sodium hydrosulfite) at 60°C, followed by oxidation to fix the color . Mikethren Yellow 3GL exhibits good colorfastness and is often combined with other dyes (e.g., red and blue variants) to achieve a range of shades, including black . Its primary industrial use is in high-quality textile dyeing, where stability under alkaline conditions and resistance to washing are critical .

Properties

CAS No.

12227-51-9

Molecular Formula

C12H8N2O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mikethren Yellow 3GL involves several steps, starting with the preparation of the raw materials. The compound is typically synthesized through a series of chemical reactions that include nitration, reduction, and coupling reactions. The specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using advanced chemical engineering techniques. The process involves the use of specialized reactors and equipment to maintain the required reaction conditions. The final product is then purified and processed into a usable form for various applications .

Chemical Reactions Analysis

Types of Reactions: Mikethren Yellow 3GL undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Mikethren Yellow 3GL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Mikethren Yellow 3GL involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to the desired effects in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Properties

Compound Chemical Class Molecular Formula CAS Number Key Properties
Mikethren Yellow 3GL Sulfur-based vat dye Not explicitly provided Not provided Alkaline reduction, thermal stability (>60°C), suitable for protein fibers .
Solvent Yellow 176 Solvent dye C₁₈H₁₀BrNO₃ 10319-14-9 High solubility in acetone/DMF, melting point 242–244°C, used in plastics .
Acid Yellow 127 Monoazo acid dye C₂₆H₂₀Cl₂N₉NaO₄S 73384-78-8 Water-soluble, molecular weight 803.63 (discrepancy noted: 648.45 in one source) .
Sanodye® Yellow 3GL Aluminum-complex dye Not provided Not provided Water-soluble granules, pH 5–6, fluorescence with green tint .
Pigment Yellow 16 Organic pigment C₃₄H₃₀Cl₂N₆O₄ 5979-28-2 Insoluble in water, high thermal stability, used in paints/inks .

Notes:

  • Acid Yellow 127’s molecular weight discrepancy (803.63 vs. 648.45) may stem from inclusion/exclusion of sodium in calculations .
  • Sanodye® Yellow 3GL is distinct from textile dyes, targeting architectural aluminum surfaces .

Application Areas

Compound Primary Applications Substrates Key Advantages
This compound Textile dyeing (silk, wool, cellulose) Natural/synthetic fibers Alkaline resistance, high wash fastness .
Solvent Yellow 176 Plastics, synthetic fibers (polyester, nylon) Thermoplastics,纺丝 High transparency, thermal stability (up to 259°C flash point) .
Acid Yellow 127 Wool, silk, nylon dyeing; leather coloring Protein fibers, polyamide Bright yellow hue, compatibility with acidic/neutral baths .
Sanodye® Yellow 3GL Architectural aluminum coatings (indoor/outdoor) Anodized aluminum UV resistance (>8 light fastness), fluorescent effect .
Pigment Yellow 16 Paints, inks, coatings Non-textile substrates Excellent opacity, used in industrial coatings .

Performance Metrics

Compound Light Fastness Wash Fastness Solubility Thermal Stability
This compound 7 (ISO) 4–5 (ISO) Insoluble (requires reduction) Stable up to 60°C
Solvent Yellow 176 7–8 4–5 Soluble in acetone/DMF Stable up to 260°C
Acid Yellow 127 6 (ISO) 5 (ISO) Water-soluble Not specified
Sanodye® Yellow 3GL >9 N/A 100 g/L in water Stable in pH 5–6
Pigment Yellow 16 7–8 N/A Insoluble Stable up to 200°C

Market and Manufacturer Overview

  • This compound : Produced by DyStar (brand: Remazol) for textile industries .
  • Solvent Yellow 176 : Marketed as Disperse Yellow 64 by manufacturers like Tianjin and Dianix .
  • Acid Yellow 127 : Supplied globally under names like Neutral Brilliant Yellow 3GL (Dandong Jinlong) .
  • Sanodye® Yellow 3GL: Exclusive to Clariant for architectural aluminum dyeing .
  • Pigment Yellow 16 : Available from multiple suppliers (e.g., Hostaperm, Irgalite) .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing the structural purity of Mikethren Yellow 3GL, and how do researchers validate its chemical identity?

  • Methodology : Use UV-Vis spectroscopy (200–700 nm) to analyze absorption maxima, complemented by FT-IR for functional group identification (e.g., carbonyl or azo groups). Cross-validate with HPLC-MS to confirm molecular weight and purity (>95%) . For novel batches, compare retention times and spectral profiles against reference standards from peer-reviewed synthesis protocols .

Q. How can researchers optimize dyeing parameters for this compound in silk or synthetic fiber applications?

  • Methodology : Conduct factorial experiments varying bath ratios (1:20–1:50), temperature (50–80°C), and alkali concentrations (sodium hydroxide: 5–20 g/L). Measure color fastness via ISO 105-C06 (washing) and ISO 105-B02 (light exposure). Use spectrophotometry (e.g., CM-508i) for Lab* color space analysis to quantify hue shifts .

Q. What are the documented solubility profiles of this compound in organic solvents, and how do these impact its application in non-aqueous systems?

  • Methodology : Perform solubility tests in dimethylformamide (DMF), ethanol, and acetone using gravimetric analysis. Report results as g/100 mL at 25°C and 60°C. Correlate solubility with dye uptake in hydrophobic matrices (e.g., polyester) using ASTM D6405 protocols .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported photostability data for this compound across different substrate types?

  • Methodology : Design comparative studies using controlled UV irradiation (e.g., QUV accelerated weathering tester) on silk, wool, and nylon. Apply multivariate regression to isolate substrate-specific degradation pathways (e.g., radical formation vs. hydrolysis). Cross-reference with XPS surface analysis to identify chemical changes in the dye-substrate interface .

Q. What experimental frameworks are effective for analyzing the environmental impact of this compound degradation byproducts in wastewater?

  • Methodology : Simulate industrial effluent conditions (pH 3–10, 25–60°C) and use LC-QTOF-MS to track degradation products. Assess ecotoxicity via Daphnia magna bioassays (OECD 202) and correlate results with quantitative structure-activity relationship (QSAR) models .

Q. How can researchers design a robust study to compare the color yield and fastness of this compound with structurally analogous vat dyes (e.g., Vat Red 23 or Vat Blue 4)?

  • Methodology : Employ a randomized block design with triplicate dyeing trials. Normalize color yield using Kubelka-Munk theory (K/S values) and analyze variance (ANOVA) to identify significant differences. Include accelerated aging tests to evaluate long-term performance under ISO 105-X16 (rubbing fastness) .

Methodological Considerations

  • Data Validation : Ensure reproducibility by adhering to ISO/IEC 17025 standards for instrumentation calibration. Disclose deviations from published protocols (e.g., alkali concentrations in ) to address potential contradictions .
  • Literature Gaps : Prioritize studies addressing this compound’s redox behavior in non-textile applications (e.g., photoelectronic materials) .
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal, particularly for sodium hydrosulfite residues from vat dye reduction .

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